molecular formula C14H15NO2 B461846 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid CAS No. 83141-00-8

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid

Cat. No.: B461846
CAS No.: 83141-00-8
M. Wt: 229.27g/mol
InChI Key: KUCNTTWMSZKVRI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method includes the reaction of 2,5-dimethylpyrrole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
  • 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of a benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-7-8-10(2)15(9)13-6-4-5-12(11(13)3)14(16)17/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCNTTWMSZKVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974941
Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5953-82-2, 83141-00-8
Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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